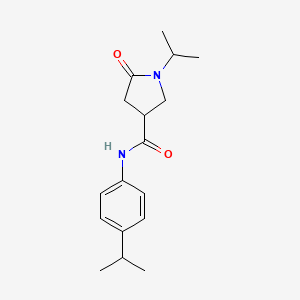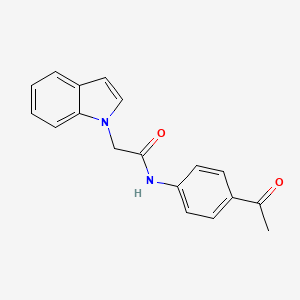![molecular formula C20H25Cl3N4O B4104767 N-[(2-chlorophenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine;dihydrochloride](/img/structure/B4104767.png)
N-[(2-chlorophenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine;dihydrochloride
概要
説明
N-[(2-chlorophenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine;dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and is modified with a chlorobenzyl group and a morpholine moiety, enhancing its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine;dihydrochloride typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base.
Attachment of Morpholine Moiety: The morpholine group is attached through a nucleophilic substitution reaction involving 2-(4-morpholinyl)ethylamine and the intermediate product from the previous step.
Formation of Dihydrochloride Salt: The final product is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N-[(2-chlorophenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antiviral, or anticancer agent, given its structural similarity to other bioactive benzimidazole derivatives.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The chlorobenzyl and morpholine groups enhance its binding affinity and specificity, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Chlorobenzylamine: Shares the chlorobenzyl group, used in various synthetic applications.
Morpholine: A common moiety in medicinal chemistry, known for its solubility and stability.
Uniqueness
N-[(2-chlorophenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine;dihydrochloride is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O.2ClH/c21-17-6-2-1-5-16(17)15-22-20-23-18-7-3-4-8-19(18)25(20)10-9-24-11-13-26-14-12-24;;/h1-8H,9-15H2,(H,22,23);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRRWSJWWWNGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NCC4=CC=CC=C4Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4104685.png)

![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B4104710.png)
![1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine](/img/structure/B4104715.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4104720.png)

![2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine](/img/structure/B4104729.png)
![2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4104734.png)
![[3-(Benzyloxy)phenyl][4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4104736.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethanone](/img/structure/B4104744.png)
![2-[3-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4104751.png)
![4-tert-butyl-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4104759.png)
![4-(butanoylamino)-N-[2-(butan-2-yl)phenyl]benzamide](/img/structure/B4104777.png)

